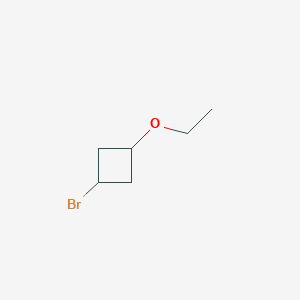

1-Bromo-3-ethoxycyclobutane

Description

1-Bromo-3-ethoxycyclobutane (hypothetical structure inferred from analogous compounds) is a cyclobutane derivative featuring a bromine atom at position 1 and an ethoxy group (-OCH2CH3) at position 2. The molecular formula is hypothesized to be C6H11BrO, with a molar mass of approximately 179.06 g/mol, assuming a cyclobutane backbone with bromine and ethoxy substituents.

Properties

IUPAC Name |

1-bromo-3-ethoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGAMOVMFISILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59138-94-2 | |

| Record name | 1-bromo-3-ethoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physical Properties: The ethoxy group in 1-(bromomethyl)-3-ethoxycyclobutane increases polarity compared to purely hydrocarbon substituents (e.g., isopropyl in 1-Bromo-3-isopropylcyclobutane), leading to a higher predicted boiling point (199.8°C vs. The bromomethyl substituent in 1-(bromomethyl)-3-ethoxycyclobutane adds steric bulk and may enhance reactivity in nucleophilic substitution reactions compared to bromine directly attached to the cyclobutane ring .

1-Bromo-3-methylbutane, a linear alkyl bromide, lacks ring strain but shares bromine’s electrophilic character, making it a simpler analog for studying substitution mechanisms .

Structural and Reactivity Differences :

- Cyclobutane derivatives exhibit higher ring strain than cyclopentane or cyclohexane analogs (e.g., Methyl3-bromocyclopent-1-enecarboxylate from ), which may accelerate ring-opening reactions or rearrangements .

- The position of bromine (on the ring vs. as a methyl substituent) influences electronic and steric environments, altering reaction pathways in cross-coupling or elimination reactions .

Research Implications and Limitations

- Synthetic Utility : Cyclobutane bromides are valuable intermediates in medicinal chemistry, but their stability and reactivity depend on substituent patterns. For example, ethoxy groups may stabilize intermediates via hydrogen bonding, while bromomethyl groups offer sites for further functionalization .

- Data Gaps : Direct experimental data for this compound is absent in the provided evidence. Predictions for analogs (e.g., boiling points, densities) should be validated through empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.